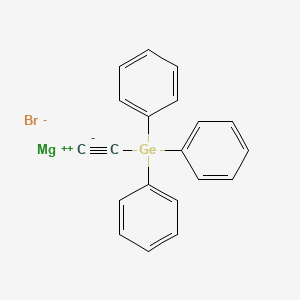
Sodium;formaldehyde;hydrogen sulfite;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Sodium; formaldehyde; hydrogen sulfite; urea” is a complex chemical entity that combines the properties of sodium, formaldehyde, hydrogen sulfite, and urea. Each of these components contributes unique characteristics to the compound, making it valuable in various industrial and scientific applications. Sodium is a highly reactive metal, formaldehyde is a simple aldehyde, hydrogen sulfite is a sulfur-containing anion, and urea is an organic compound with significant applications in agriculture and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of formaldehyde with sodium hydrogen sulfite and urea under controlled conditions. The process begins with the preparation of sodium hydrogen sulfite by reacting sulfur dioxide with sodium hydroxide. Formaldehyde is then introduced to the sodium hydrogen sulfite solution, followed by the addition of urea. The reaction is carried out under alkaline conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure optimal yield and purity. The use of catalysts and temperature control is crucial in achieving efficient production. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The formaldehyde component can be oxidized to formic acid under specific conditions.
Reduction: Hydrogen sulfite can be reduced to sulfide in the presence of reducing agents.
Substitution: Urea can undergo substitution reactions with other compounds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Sulfides and thiols.
Substitution: Various urea derivatives and formaldehyde adducts.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings.
作用機序
The compound exerts its effects through various molecular mechanisms:
Formaldehyde: Acts as a cross-linking agent, forming covalent bonds with proteins and nucleic acids.
Hydrogen Sulfite: Functions as a reducing agent, participating in redox reactions.
Urea: Serves as a nitrogen source and stabilizer in biochemical processes.
Sodium: Enhances the solubility and reactivity of the compound in aqueous solutions.
類似化合物との比較
Similar Compounds
Sodium bisulfite: Similar in its sulfur content and reducing properties.
Urea-formaldehyde resin: Shares the urea and formaldehyde components but differs in its polymeric structure.
Sodium sulfite: Contains sulfur and sodium but lacks the formaldehyde and urea components.
Uniqueness
The uniqueness of this compound lies in its combination of properties from sodium, formaldehyde, hydrogen sulfite, and urea. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
特性
CAS番号 |
55348-77-1 |
|---|---|
分子式 |
C2H7N2NaO5S |
分子量 |
194.15 g/mol |
IUPAC名 |
sodium;formaldehyde;hydrogen sulfite;urea |
InChI |
InChI=1S/CH4N2O.CH2O.Na.H2O3S/c2-1(3)4;1-2;;1-4(2)3/h(H4,2,3,4);1H2;;(H2,1,2,3)/q;;+1;/p-1 |
InChIキー |
IWPHLXUOTCOPHZ-UHFFFAOYSA-M |
正規SMILES |
C=O.C(=O)(N)N.OS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


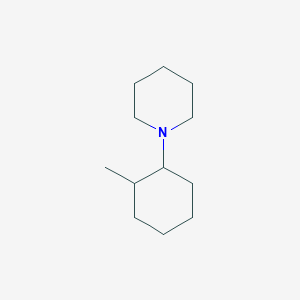

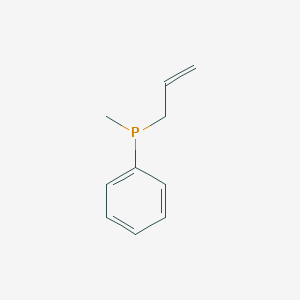


![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
methylsulfanium chloride](/img/structure/B14630372.png)
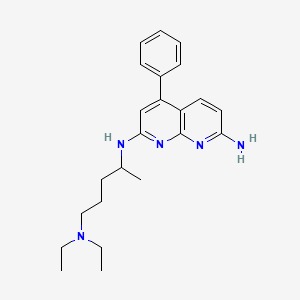
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
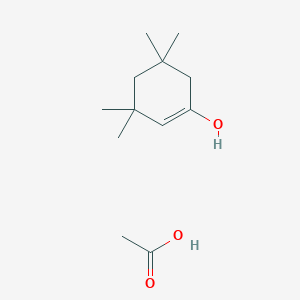
silane](/img/structure/B14630402.png)
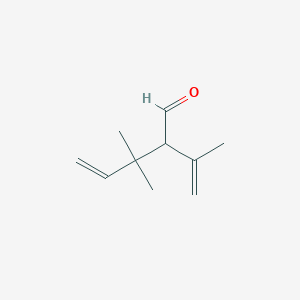
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
